molecular formula C21H35BN2O3 B3067842 1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 179739-00-5

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B3067842
CAS No.: 179739-00-5
M. Wt: 374.3 g/mol
InChI Key: SDPRJQXNBPRPBM-UHFFFAOYSA-N
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Description

The compound contains a urea group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. Urea is an organic compound that is often used in fertilizers and is a product of protein metabolism in mammals. The phenyl group is a common functional group in organic chemistry, consisting of a ring of six carbon atoms, and is often seen in many pharmaceuticals and organic compounds . The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki coupling reactions .


Molecular Structure Analysis

The molecular structure analysis would require more specific information or computational chemistry techniques to accurately determine. The compound likely has a complex 3D structure due to the presence of the phenyl and dioxaborolan groups .


Chemical Reactions Analysis

The compound contains a boronic ester group, which is often used in Suzuki coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds . The urea group could also participate in chemical reactions, but the specifics would depend on the reaction conditions and other reactants.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic esters, like the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound, are typically stable and can be stored under normal conditions .

Scientific Research Applications

Synthesis and Structural Analysis

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, along with related compounds, is utilized in the synthesis of boric acid ester intermediates. These compounds are typically obtained through multi-step substitution reactions. Their structures are confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and crystallographic analyses are conducted, and the molecular structures are often calculated using density functional theory (DFT), providing insights into physicochemical properties (Huang et al., 2021).

Electron Donor Synthesis

These compounds play a significant role in synthesizing organic electron-donors derived from carbazole and phenothiazine. The synthesis process involves alkylation, formylation, bromination, and borylation, leading to the formation of key electron donors. These donors are crucial intermediates in various synthetic approaches and are characterized by IR, NMR, and HRMS techniques (Bifari & El-Shishtawy, 2021).

Exploration in Nanoparticle Technology

These compounds are also instrumental in nanoparticle technology. For example, they are used in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. Such applications lead to the development of nanoparticles with potential uses in various fields, including bio-imaging and electronic devices (Fischer, Baier, & Mecking, 2013).

Potential in Pharmaceutical Research

In pharmaceutical research, derivatives of these compounds are investigated for their potential as anticancer agents. For instance, diaryl ureas, which are structurally related, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research highlights the potential of these compounds in the development of new therapeutic agents (Feng et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a reagent in a chemical reaction, its mechanism of action would likely involve the boronic ester group participating in a coupling reaction .

Future Directions

The future directions for this compound could involve its use in organic synthesis, given the presence of the boronic ester group. It could potentially be used to create a variety of new compounds through coupling reactions .

Properties

IUPAC Name

1-octyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35BN2O3/c1-6-7-8-9-10-11-15-23-19(25)24-18-14-12-13-17(16-18)22-26-20(2,3)21(4,5)27-22/h12-14,16H,6-11,15H2,1-5H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPRJQXNBPRPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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